4-甲基伞形酮-3,4,6-三-O-乙酰基-2-叠氮基-2-脱氧-|α-D-吡喃半乳糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

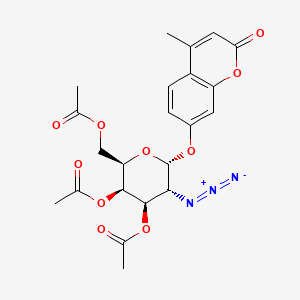

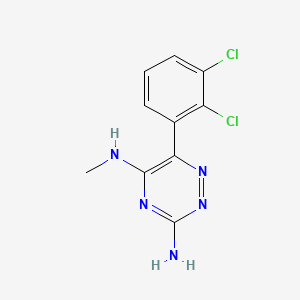

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage, making it valuable for detecting and analyzing enzyme activity, particularly glycosidases .

科学研究应用

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside is extensively used in various fields of scientific research:

Chemistry: As a fluorogenic substrate for studying enzyme kinetics and mechanisms.

Biology: For detecting and quantifying glycosidase activity in biological samples.

Medicine: In diagnostic assays for lysosomal storage diseases and other disorders involving glycosidase deficiencies.

Industry: In the development of enzyme-based assays and high-throughput screening methods

作用机制

Target of Action

The primary targets of 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside are glycosidases . These are enzymes that hydrolyze glycosidic bonds in complex sugars .

Mode of Action

This compound acts as a synthetic substrate for glycosidases . It is hydrolyzed by these enzymes, which allows for the identification and assessment of their activity .

Result of Action

The hydrolysis of this compound by glycosidases results in the production of 4-methylumbelliferone . This compound yields a fluorescent signature, which can be detected and measured . This allows researchers to assess the activity of glycosidases in a given sample .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside typically involves multiple steps. The starting material, 4-Methylumbelliferone, undergoes glycosylation with a protected galactopyranosyl donor. The azido group is introduced via substitution reactions, and the acetyl groups are added to protect the hydroxyl groups during the synthesis .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps .

化学反应分析

Types of Reactions

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. The azido group can also participate in click chemistry reactions, such as azide-alkyne cycloaddition.

Common Reagents and Conditions

Hydrolysis: Glycosidases in aqueous buffer solutions.

Click Chemistry: Copper(I) catalysts in the presence of alkyne compounds.

Major Products

Hydrolysis: 4-Methylumbelliferone and the corresponding galactose derivative.

Click Chemistry: Triazole derivatives.

相似化合物的比较

Similar Compounds

- 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-alpha-D-glucopyranoside

- 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside

Uniqueness

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside is unique due to the presence of the azido group, which allows for versatile chemical modifications and applications in click chemistry. This makes it particularly valuable for creating conjugates and probes for advanced biochemical studies.

属性

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O10/c1-10-7-18(29)34-16-8-14(5-6-15(10)16)33-22-19(24-25-23)21(32-13(4)28)20(31-12(3)27)17(35-22)9-30-11(2)26/h5-8,17,19-22H,9H2,1-4H3/t17-,19-,20+,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCMFNFBECGZSA-VOFPXKNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654864 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124167-43-7 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate](/img/structure/B584113.png)

![7-Hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B584115.png)